![molecular formula C22H29N3O2S B3208188 N-[2-(4-phenylpiperazin-1-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1049387-93-0](/img/structure/B3208188.png)
N-[2-(4-phenylpiperazin-1-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Overview
Description
The compound “2-(4-phenylpiperazin-1-yl)ethan-1-amine” is a related compound with a molecular weight of 205.3 .
Synthesis Analysis
In a study, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease (AD) . The synthesis of a leading compound was carried out using 1-(5-nitropyridin-2-yl)-4-phenylpiperazine .Molecular Structure Analysis
The InChI code for the related compound “2-(4-phenylpiperazin-1-yl)ethan-1-amine” is 1S/C12H19N3/c13-6-7-14-8-10-15(11-9-14)12-4-2-1-3-5-12/h1-5H,6-11,13H2 .Chemical Reactions Analysis
In a study, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were synthesized . The leading compound was converted to an active intermediate compound by substitution of one of the amine hydrogens with ethyl bromoacetate .Scientific Research Applications
Anticonvulsant Activity
This compound has been synthesized and evaluated for its anticonvulsant activity in animal models of epilepsy . These molecules have been designed as analogs of previously obtained anticonvulsant active pyrrolidine-2,5-diones . The results of pharmacological studies showed activity exclusively in the MES seizures .
Treatment of Neurodegenerative Disorders
The therapeutic use of A2A adenosine receptor (AR) antagonists for the treatment of neurodegenerative disorders, such as Parkinson’s and Alzheimer’s diseases, is a promising approach . This compound has been designed as a human A2A AR antagonist/inverse agonist .
Cancer Treatment
The potential therapeutic role of A2A AR antagonists to avoid both immunoescaping of tumor cells and tumor development is well documented . This compound could potentially be used in cancer treatment as an A2A AR antagonist .
Ligand in Catalytic Reactions
Water-Soluble and Air-Stable Catalyst
It is used as a water-soluble and air-stable catalyst for olefin metathesis.
Synthesis of Transition Metal Complexes
This compound has been used in the synthesis of transition metal complexes.
Mechanism of Action
Target of Action
The primary targets of N-[2-(4-phenylpiperazin-1-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide are acetylcholinesterase (AChE) and dopamine D3 receptors . AChE is an enzyme that hydrolyzes the neurotransmitter acetylcholine at the synaptic cleft, allowing the cholinergic neuron to return to its resting state after activation . Dopamine D3 receptors are a subtype of dopamine receptors, which are G protein-coupled receptors that are prominent in the limbic areas of the brain .
Mode of Action
This compound interacts with its targets by inhibiting AChE and acting as an agonist for dopamine D3 receptors . As an AChE inhibitor, it prevents the breakdown of acetylcholine, thereby increasing the availability and duration of action of this neurotransmitter . As a dopamine D3 receptor agonist, it binds to these receptors and mimics the action of dopamine, leading to an increase in dopaminergic neurotransmission .
Biochemical Pathways
The inhibition of AChE leads to an accumulation of acetylcholine at the synaptic cleft, enhancing cholinergic transmission . This can affect various physiological functions, including muscle contraction, heart rate, memory, and learning. The activation of dopamine D3 receptors can influence several downstream effects, including the modulation of release of various neurotransmitters, regulation of mood and cognition, and motor control .
Result of Action
The inhibition of AChE and activation of dopamine D3 receptors by this compound can lead to various molecular and cellular effects. These include enhanced cholinergic and dopaminergic neurotransmission, which can impact cognitive function, mood, and motor control .
properties
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2S/c26-28(27,22-11-10-19-6-4-5-7-20(19)18-22)23-12-13-24-14-16-25(17-15-24)21-8-2-1-3-9-21/h1-3,8-11,18,23H,4-7,12-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHLJQWHMNMNRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCN3CCN(CC3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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